N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide
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Overview
Description
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-FLUOROBENZAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the pyridine and trifluoromethyl groups. The final step involves the coupling of the indole derivative with 4-fluorobenzamide under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzamide moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The trifluoromethyl and pyridine groups enhance its binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-FLUOROBENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H21F4N3O3 |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H21F4N3O3/c1-22(2)10-17-19(18(32)11-22)23(24(26,27)28,30-20(33)15-5-7-16(25)8-6-15)21(34)31(17)13-14-4-3-9-29-12-14/h3-9,12H,10-11,13H2,1-2H3,(H,30,33) |
InChI Key |
BYDUPCPCXXJEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CN=CC=C3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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